1-(4-Fluorophenyl)pyrazole
Overview
Description
1-(4-Fluorophenyl)pyrazole is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures
1-(4-Fluorophenyl)pyrazole and its derivatives have been a focus in the synthesis of various pyrazole compounds. For instance, Loh et al. (2013) synthesized four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures using X-ray single crystal structure determination (Loh et al., 2013).
Antimicrobial Activities
The compound has shown potential in antimicrobial applications. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, and evaluated their antibacterial and antifungal activities, demonstrating significant effectiveness (Ragavan et al., 2010).
Tautomeric Studies
Yamuna et al. (2014) explored the tautomeric nature of this compound by analyzing its co-crystal structure, revealing insights into N—H proton exchange between the N atoms of the pyrazole ring (Yamuna et al., 2014).
Anti-Inflammatory Activity
The anti-inflammatory properties of fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, synthesized from 4-(fluorophenyl) styryl ketones, have been investigated by Nargund et al. (1992), showing promising results in animal models (Nargund et al., 1992).
Microwave-Assisted Synthesis
Althagafi and Shaaban (2017) reported the microwave-assisted regioselective synthesis of novel pyrazole derivatives containing a fluorophenyl moiety, demonstrating an efficient method for synthesizing these compounds (Althagafi & Shaaban, 2017).
Cholesterol Biosynthesis Inhibition
Sliskovic et al. (1990) researched 1,3,5-trisubstituted pyrazole mevalonolactones, including 5-(4-fluorophenyl) derivatives, for their ability to inhibit the enzyme HMG-CoA reductase, a key target in cholesterol biosynthesis (Sliskovic et al., 1990).
Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, contributing to the understanding of the structural aspects of these compounds (Kariuki et al., 2021).
Safety and Hazards
Future Directions
Recent advances in synthetic medicinal chemistry have enabled the development of diverse pyrazole derivatives, including 1-(4-Fluorophenyl)pyrazole. Future research directions include exploring the full potential of these compounds, optimizing their therapeutic activity, and reducing adverse effects .
Mechanism of Action
Target of Action
1-(4-Fluorophenyl)pyrazole primarily targets the transient receptor potential vanilloid subtype 1 (TRPV-1) and acid-sensing ion channel 1a (ASIC-1α) . These receptors play crucial roles in nociceptive modulation, which is the process of detecting and responding to painful stimuli.
Mode of Action
The compound acts as an antagonist to TRPV-1 and ASIC-1α receptors . By binding to these receptors, this compound inhibits their activation, which in turn reduces the sensation of pain. This antagonistic action prevents the influx of calcium ions that would normally occur upon receptor activation, thereby dampening the pain signal transmission.
Biochemical Pathways
The inhibition of TRPV-1 and ASIC-1α affects several downstream pathways:
- Inflammatory Pathways : The reduction in calcium influx also impacts inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines and mediators .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties influence the compound’s bioavailability, determining the extent and duration of its therapeutic effects.
Result of Action
At the molecular level, the antagonism of TRPV-1 and ASIC-1α results in:
- Anti-inflammatory Effects : The compound’s action on inflammatory pathways can lead to decreased inflammation and associated symptoms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound:
- Ions : The presence of other ions, particularly calcium and magnesium, can modulate the compound’s effectiveness by competing for binding sites on the receptors .
Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability under various conditions.
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . Additionally, this compound exhibits binding affinity to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential as an anti-inflammatory and anti-cancer agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cell lines . The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell viability . Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of their functions . For example, its binding to COX-2 results in the suppression of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings suggest that the compound maintains its bioactivity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . The precise subcellular localization of this compound is critical for understanding its mechanism of action.
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJURTWXGGBFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306545 | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-32-0 | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81329-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Fluorophenyl)pyrazole contribute to the properties of the investigated iridium(III) complexes?
A1: this compound (fpzH) acts as a cyclometalated ligand in the investigated iridium(III) complexes. [] The molecule coordinates to the iridium(III) ion through both the nitrogen atom of the pyrazole ring and the carbon atom ortho to the fluorine on the phenyl ring, forming a C^N chelate. [] This cyclometalated ligand contributes to the complex's photophysical properties, particularly its ability to phosphoresce. The fluorine substituent on the phenyl ring influences the energy levels within the complex, ultimately affecting the color of the emitted light. []
Q2: How does modifying the structure of this compound impact the photophysical properties of the resulting iridium(III) complexes?
A2: The research explores structure-property relationships by introducing modifications to both the pyrazole and phenyl rings of the fpzH ligand. [] For instance, adding two methyl groups to the pyrazole ring (forming 1-(4-fluorophenyl)-3,5-dimethylpyrazole, fmpzH) increases the electron-donating character of the ligand. [] This modification, in turn, impacts the energy gap between the ground and excited states of the iridium(III) complex, ultimately leading to a shift in the emitted phosphorescence color. []
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